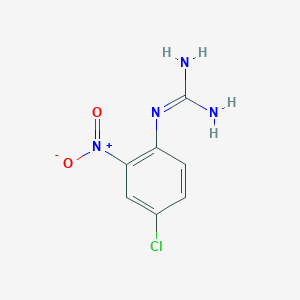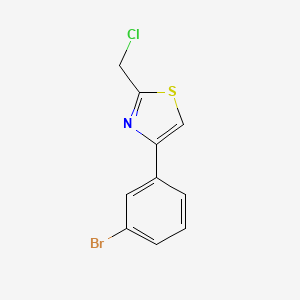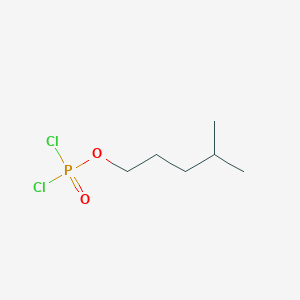
Phosphorodichloridic acid, isohexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylpentyl Phosphorodichloridate is an organophosphorus compound with the molecular formula C6H13Cl2O2P. It is a colorless liquid that is sensitive to moisture and hydrolysis. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of phosphoric esters and other organophosphorus derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methylpentyl Phosphorodichloridate can be synthesized through the reaction of 4-methylpentanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods: In an industrial setting, the synthesis of 4-Methylpentyl Phosphorodichloridate involves the continuous addition of 4-methylpentanol to a solution of phosphorus oxychloride and pyridine under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylpentyl Phosphorodichloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form phosphoramidates and phosphoric esters.
Hydrolysis: Reacts with water to produce phosphoric acid derivatives and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines under mild conditions to form phosphoramidates.
Alcohols: Reacts with alcohols in the presence of a base to form phosphoric esters.
Major Products Formed:
Phosphoramidates: Formed from the reaction with amines.
Phosphoric Esters: Formed from the reaction with alcohols.
Applications De Recherche Scientifique
4-Methylpentyl Phosphorodichloridate is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Methylpentyl Phosphorodichloridate involves its ability to act as a phosphorylating agent. It reacts with nucleophiles such as amines and alcohols to transfer the phosphoryl group, forming phosphoramidates and phosphoric esters. These reactions are facilitated by the electrophilic nature of the phosphorus atom in the compound .
Comparaison Avec Des Composés Similaires
Diethyl Phosphorochloridate: Similar in structure but with ethyl groups instead of the 4-methylpentyl group.
Phenyl Phosphorodichloridate: Contains a phenyl group instead of the 4-methylpentyl group.
Uniqueness: 4-Methylpentyl Phosphorodichloridate is unique due to its specific alkyl chain, which imparts different physical and chemical properties compared to other phosphorodichloridates. This uniqueness makes it suitable for specific applications in organic synthesis and industrial processes .
Propriétés
Formule moléculaire |
C6H13Cl2O2P |
|---|---|
Poids moléculaire |
219.04 g/mol |
Nom IUPAC |
1-dichlorophosphoryloxy-4-methylpentane |
InChI |
InChI=1S/C6H13Cl2O2P/c1-6(2)4-3-5-10-11(7,8)9/h6H,3-5H2,1-2H3 |
Clé InChI |
CSCZDZSUYHYADW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCOP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


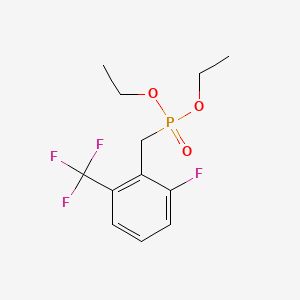
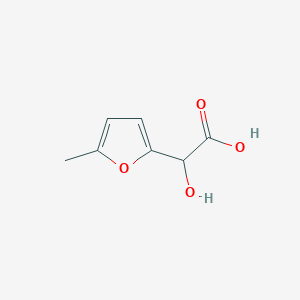
![N-[4-(2-Benzothiazolyl)phenyl]-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B13692379.png)
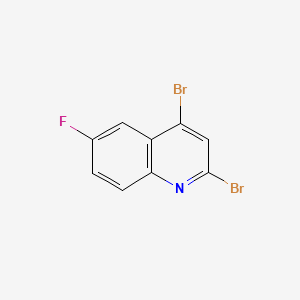
![(E)-tert-Butyl[[1-[4-chloro-3-(trifluoromethyl)phenyl]prop-1-en-1-yl]oxy]dimethylsilane](/img/structure/B13692384.png)
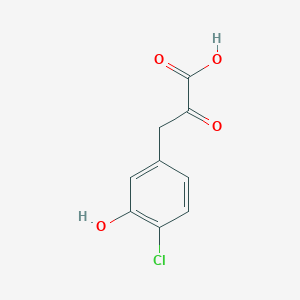
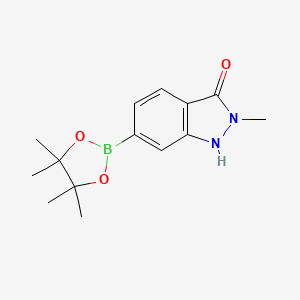
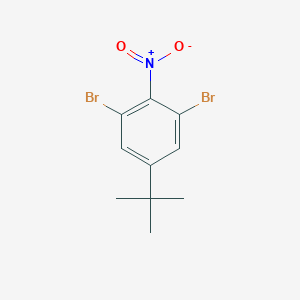
![4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692418.png)
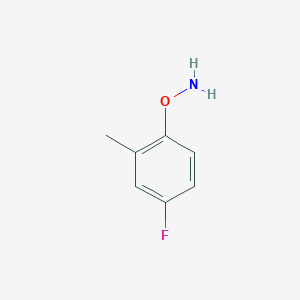
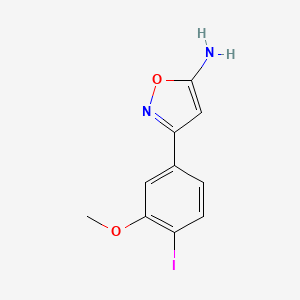
![1-[(6-Chloro-3-pyridyl)methyl]-3-azetidinol](/img/structure/B13692443.png)
